N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Properties
CAS No. |
618443-80-4 |
|---|---|
Molecular Formula |
C23H15Cl2N3O3 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H15Cl2N3O3/c24-15-10-17-21(18(25)11-15)26-13-28(23(17)31)12-20(29)27-19-9-5-4-8-16(19)22(30)14-6-2-1-3-7-14/h1-11,13H,12H2,(H,27,29) |
InChI Key |
KHKFVDFEGYPOFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Chlorine Atoms: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Acylation Reaction: The benzoyl group is introduced through an acylation reaction using benzoyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the benzoylphenyl group with the dichloroquinazolinone core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It may interfere with signaling pathways related to cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzoylphenyl Derivatives: Compounds with similar benzoylphenyl groups but different core structures.
Uniqueness
N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific combination of the benzoylphenyl group and the dichloroquinazolinone core, which may confer distinct biological activities and chemical properties.
Biological Activity
N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound notable for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide has a complex structure characterized by a quinazolinone core and a benzoylphenyl moiety. The presence of chlorine substituents at the 6 and 8 positions of the quinazoline ring enhances its lipophilicity and may increase its binding affinity to biological targets. The molecular formula is with a molecular weight of approximately 438.31 g/mol .
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties. The proposed mechanisms through which it exerts its effects include:
- Inhibition of Cell Proliferation : N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the proliferation of various cancer cell lines, potentially through the induction of apoptosis.
- Targeting Specific Pathways : The compound may interact with critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Anti-Cancer Activity
A study conducted on various cancer cell lines demonstrated that N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide significantly reduced cell viability in a dose-dependent manner. The IC50 values for different cell lines are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 10.0 |
Table 1: IC50 values for N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide against various cancer cell lines.
Mechanistic Insights
The compound's mechanism was further elucidated through flow cytometry and Western blot analysis, revealing an increase in apoptotic markers such as cleaved caspase-3 and PARP in treated cells compared to controls .
Synthesis Methods
The synthesis of N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves several steps:
- Formation of Quinazolinone Core : Starting from 6-chloro-4-hydroxyquinazoline, reactions with appropriate acylating agents lead to the formation of the quinazolinone structure.
- Benzoylation : The quinazolinone derivative is subsequently reacted with benzoyl chloride to introduce the benzoyl group.
- Chlorination : Chlorination at the 6 and 8 positions can be achieved using thionyl chloride or similar reagents.
Case Studies
In recent clinical studies, compounds structurally similar to N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide have been evaluated for their anti-cancer potential:
-
Study on Breast Cancer Cells : A derivative demonstrated significant inhibition of tumor growth in vivo models when administered at doses correlating with those effective in vitro.
"The results suggest that compounds like N-(2-Benzoylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide could serve as promising candidates for further development as anti-cancer agents" .
- Combination Therapy Trials : Trials combining this compound with established chemotherapeutics showed enhanced efficacy and reduced side effects compared to monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
